molecular formula C12H20F3NO5S B14765988 tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B14765988
M. Wt: 347.35 g/mol
InChI Key: PWLMJCPEXBEHOC-UHFFFAOYSA-N
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Description

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a trifluoromethylsulfonyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions result in the formation of new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring and tert-butyl group contribute to the compound’s stability and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethylsulfonyl group in tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds. This makes it particularly valuable for specific applications in organic synthesis and drug development.

Properties

Molecular Formula

C12H20F3NO5S

Molecular Weight

347.35 g/mol

IUPAC Name

tert-butyl 2-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-7-5-4-6-9(16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3

InChI Key

PWLMJCPEXBEHOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COS(=O)(=O)C(F)(F)F

Origin of Product

United States

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